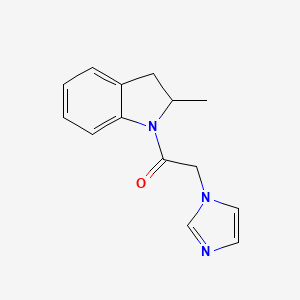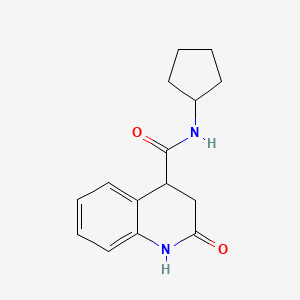![molecular formula C17H16N2O2 B7492030 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as DMPP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DMPP is a pyrido[1,2-a]pyrimidin-4-one derivative, which is a heterocyclic compound containing a pyrimidine ring fused to a pyridine ring.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to act through multiple pathways. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the degradation of neurotransmitters such as dopamine and acetylcholine. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and immunomodulation. In animal models of Parkinson's disease and Alzheimer's disease, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to reduce oxidative stress and inflammation, leading to improved motor and cognitive function. In cancer cells, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell viability. In immune cells, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to enhance the immune response by activating T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, including its high purity, stability, and water solubility. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be easily synthesized in large quantities, making it cost-effective for research purposes. However, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one also has some limitations, including its potential toxicity and lack of selectivity for specific targets. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have cytotoxic effects on some cell types at high concentrations, and its non-specific inhibition of enzymes such as MAO and AChE may lead to unwanted side effects.
Orientations Futures
There are several future directions for 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one research, including further investigation of its mechanism of action and identification of specific targets. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have a broad range of effects, and further research is needed to understand how it interacts with specific molecular pathways. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one derivatives with improved selectivity and potency could be developed for specific therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one in humans.
Méthodes De Synthèse
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be synthesized by reacting 2,5-dimethylphenol with 2-chloromethylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction yields 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one as a white crystalline solid with a melting point of 230-232°C. The purity of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and immunology. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting oxidative stress and inflammation. In cancer research, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to enhance the immune response by activating T cells and natural killer cells.
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-7-13(2)15(9-12)21-11-14-10-17(20)19-8-4-3-5-16(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPUZKWMLAPFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)




![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)


![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)